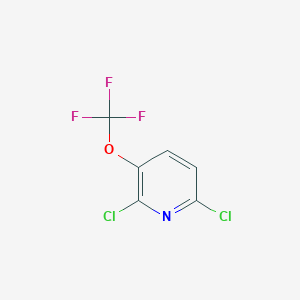

2,6-Dichloro-3-(trifluoromethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

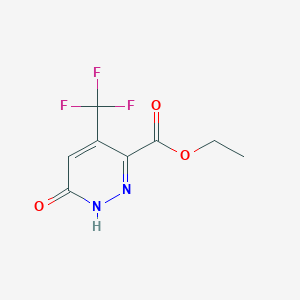

2,6-Dichloro-3-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2Cl2F3NO . It has a molecular weight of 231.987 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one trifluoromethoxy group attached .Chemical Reactions Analysis

Trifluoromethylpyridines, including this compound, are used as intermediates in the synthesis of several crop-protection products . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

This compound is a clear colorless liquid with a refractive index of 1.4830-1.4870 at 20°C . It has a molecular weight of 231.99 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Large-Scale Synthesis and Functionalization : 2,6-Dichloro-3-(trifluoromethoxy)pyridine is a key component in the efficient and straightforward large-scale synthesis of 2-, 3-, and 4-(trifluoromethoxy)pyridines. These derivatives are significant for life-sciences research, offering new building blocks for various applications. The first X-ray crystallographic structure determinations of these compounds have been performed, contributing to the understanding of their structural properties (Manteau et al., 2010).

Chemical Properties and Reactions

Synthesis of Pesticides : This compound is integral in synthesizing pesticides, highlighting its significance in agricultural chemistry. Various methods of synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, closely related to this compound, have been reviewed, emphasizing its utility in pesticide development (Lu Xin-xin, 2006).

Development of Pharmaceutical Agents : The compound's role in the preparation of 7-amino-4-oxo-6-(trifluoromethyl)naphthyridines, used in pharmaceuticals, demonstrates its versatility. The CF3 group in this compound impacts its reactivity, influencing both nucleophilic and electrophilic properties, which is crucial in pharmaceutical synthesis (Bridges & Sanchez, 1990).

Application in Material Science

Synthesis of Functional Materials : The compound is used in the Suzuki–Miyaura reaction to create 2,6-diaryl-3-(trifluoromethyl)pyridines, which are important for developing functional materials. The reaction's selectivity and the formation of derivatives with different aryl substituents are notable for material science applications (Ahmed et al., 2013).

Luminescent Lanthanide Compounds : Derivatives of pyridine, including those related to this compound, are used in creating luminescent lanthanide compounds. These compounds have applications in biological sensing and photodynamic cancer therapy due to their unique luminescent properties (Halcrow, 2005; Halcrow, 2014).

Electrocatalysts for Oxygen Reduction : In the field of catalysis, derivatives of this compound are used in Fe(III)-meso-tetra(pyridyl)porphyrins, serving as electrocatalysts for oxygen reduction in aqueous solutions. This application is significant in energy and environmental science (Matson et al., 2012).

Wirkmechanismus

Target of Action

It’s known that this compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Mode of Action

2,6-Dichloro-3-(trifluoromethoxy)pyridine is often used in Suzuki–Miyaura (SM) coupling reactions . In these reactions, it participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that the compound plays a crucial role in the suzuki–miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .

Result of Action

It’s known that the compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting it plays a significant role in the efficacy of these products.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dichloro-3-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNKQXQAUXQPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)

![N-{3'-acetyl-1-[(4-methoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2902972.png)

![2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2902980.png)

![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2902985.png)

![N-[(4-methylphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902987.png)

![4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2902988.png)

![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)